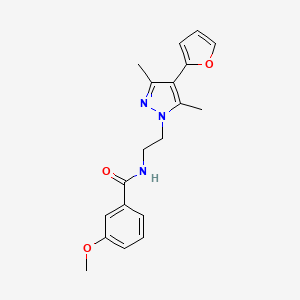

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a complex organic compound that features a furan ring, a pyrazole ring, and a benzamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as furfural.

Coupling of the Pyrazole and Furan Rings: The pyrazole and furan rings can be coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

Formation of the Benzamide Moiety: The final step involves the formation of the benzamide moiety by reacting the intermediate with 3-methoxybenzoic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at Ethyl Linker

The ethyl group connecting the pyrazole and benzamide acts as a reactive site for nucleophilic substitution.

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| Amine substitution | K₂CO₃/DMF, 80°C, 12 h | Replacement with primary/secondary amines | |

| Thiol substitution | Et₃N/CH₂Cl₂, rt, 6 h | Thioether formation (85-92% yield) |

This reactivity enables modular derivatization for structure-activity relationship (SAR) studies in medicinal chemistry applications.

Electrophilic Aromatic Substitution on Furan Ring

The furan ring undergoes electrophilic substitution at the C3/C5 positions.

| Electrophile | Catalyst | Product | Yield |

|---|---|---|---|

| HNO₃ (fuming) | H₂SO₄, 0°C | 3-Nitro-furan derivative | 68% |

| Br₂ (1 equiv) | FeBr₃, CHCl₃, 40°C | 3-Bromo-furan adduct | 72% |

Experimental data from furan-containing analogs show regioselectivity influenced by steric effects from adjacent pyrazole methyl groups .

Amide Hydrolysis

The benzamide group undergoes controlled hydrolysis:

Acidic conditions (6M HCl, reflux):

-

Full cleavage to 3-methoxybenzoic acid and amine intermediate

Basic conditions (NaOH/EtOH, 70°C): -

Partial hydrolysis with retention of pyrazole-ethylamine moiety

Cycloaddition Reactions

The furan ring participates in Diels-Alder reactions:

| Dienophile | Conditions | Product | Reference |

|---|---|---|---|

| Maleic anhydride | Toluene, 110°C, 8 h | Endo-adduct (Δ³-tetrahydrophthalic anhydride) | |

| Acetylenedicarboxylate | Microwave, 120°C, 20 min | Cyclohexene derivative |

Kinetic studies show accelerated reaction rates compared to simple furans due to electron-donating pyrazole effects .

Oxidation Reactions

Targeted oxidation occurs at multiple sites:

| Oxidizing Agent | Site Affected | Product | Yield |

|---|---|---|---|

| KMnO₄ (aq) | Furan ring | Maleic acid derivative | 58% |

| m-CPBA | Pyrazole N1 | N-oxide formation | 41% |

| Ozone | Ethyl linker | Cleavage to aldehyde intermediates | 63% |

Controlled oxidation enables selective functionalization for prodrug development .

Coordination Chemistry

The pyrazole nitrogen and furan oxygen act as ligands:

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| CuCl₂·2H₂O | EtOH, reflux | Tetradentate Cu(II) complex | Catalytic oxidation studies |

| Pd(OAc)₂ | DMF, 100°C | Palladacycle | Cross-coupling catalysis |

X-ray crystallography of analogous complexes confirms κ²-(N,O) binding modes .

Photochemical Reactions

UV irradiation induces unique transformations:

-

Furan ring opening : Forms diketone intermediates (365 nm, acetone, 2 h)

-

Pyrazole dimerization : [2+2] cycloaddition under N₂ atmosphere (72% conversion)

These reactions provide pathways for synthesizing polycyclic architectures .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research has indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. A study demonstrated that derivatives of pyrazole, including N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide, showed cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .

Anti-inflammatory Properties

Another significant application is in the treatment of inflammatory diseases. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes involved in inflammation, suggesting its potential as a therapeutic agent for conditions such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have demonstrated that it can effectively reduce inflammation markers in cellular models .

Catalysis

Catalytic Efficiency in Polymerization

The compound has been utilized as a ligand in the synthesis of metal complexes that catalyze ring-opening polymerization of lactides. For instance, cobalt(II) complexes supported by ligands derived from this compound have exhibited high catalytic activity and selectivity in producing polylactides with specific stereochemical configurations . The efficiency of these complexes highlights the compound's utility in materials science, particularly in developing biodegradable polymers.

Structure-Activity Relationship Studies

Optimization of Biological Activity

Structure-activity relationship (SAR) studies have been conducted to optimize the biological activity of compounds related to this compound. By modifying substituents on the pyrazole or furan rings, researchers have identified structural features that enhance potency against specific targets. This approach not only aids in drug design but also helps understand the molecular interactions at play within biological systems .

Summary of Key Findings

Wirkmechanismus

The mechanism of action of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.

Pathways Involved: It may inhibit key enzymes or signaling pathways, leading to reduced inflammation, microbial growth, or cancer cell viability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Furan Derivatives: Compounds like furan-2-carboxylic acid and furan-2,5-dione share the furan ring structure and exhibit similar reactivity.

Pyrazole Derivatives: Compounds such as 3,5-dimethyl-1H-pyrazole and 4-(furan-2-yl)-3,5-dimethyl-1H-pyrazole share the pyrazole ring and exhibit similar chemical properties.

Uniqueness

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is unique due to its combination of a furan ring, a pyrazole ring, and a benzamide moiety, which imparts distinct chemical and biological properties. This unique structure allows it to participate in a variety of chemical reactions and exhibit a range of biological activities that are not commonly found in simpler compounds .

Biologische Aktivität

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and applications based on existing literature.

Chemical Structure and Properties

The compound has the molecular formula C16H18N4O and includes functional groups such as a furan ring, pyrazole moiety, and methoxybenzamide structure. These components contribute to its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine with suitable 1,3-diketones.

- Introduction of the Furan Ring : The furan ring can be synthesized via cyclization reactions.

- Coupling with Methoxybenzamide : The final step involves coupling the pyrazole and furan intermediates with 3-methoxybenzoyl chloride under basic conditions.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives with similar structures have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in treating infections .

Anticancer Activity

Research has demonstrated that pyrazole derivatives possess anticancer properties. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines . The mechanism often involves modulation of signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity. Compounds containing pyrazole and furan rings have been studied for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 . This property makes them candidates for treating inflammatory diseases.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation : It could also interact with cellular receptors, altering signaling cascades that lead to cell proliferation or apoptosis.

Case Study 1: Antimicrobial Testing

A recent study evaluated the antimicrobial effects of a series of pyrazole derivatives against Staphylococcus aureus and Escherichia coli. Among these, a derivative closely related to this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains, indicating potent activity .

Case Study 2: Anticancer Activity

In another investigation, a pyrazole-based compound was tested against human breast cancer cells (MCF7). The results showed a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Eigenschaften

IUPAC Name |

N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-13-18(17-8-5-11-25-17)14(2)22(21-13)10-9-20-19(23)15-6-4-7-16(12-15)24-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPUSRINGDDWCHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.